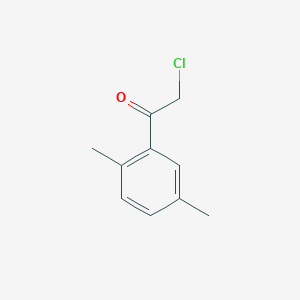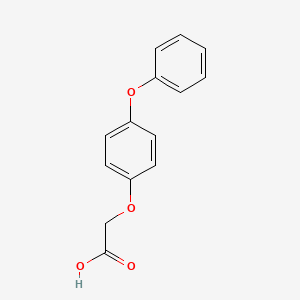![molecular formula C12H18N2O2S B1349610 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine CAS No. 524711-31-7](/img/structure/B1349610.png)
1-[(3,4-Dimethylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(3,4-Dimethylphenyl)sulfonyl]piperazine” is a chemical compound with the CAS Number: 524711-31-7 and a molecular weight of 254.3512. It is used in proteomics research2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-[(3,4-Dimethylphenyl)sulfonyl]piperazine”.Molecular Structure Analysis
The linear formula of “1-[(3,4-Dimethylphenyl)sulfonyl]piperazine” is C12 H18 N2 O2 S1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “1-[(3,4-Dimethylphenyl)sulfonyl]piperazine”.Physical And Chemical Properties Analysis
The molecular weight of “1-[(3,4-Dimethylphenyl)sulfonyl]piperazine” is 254.35 g/mol14. The molecular formula is C12H18N2O2S4. The compound has a XLogP3-AA value of 2.1, indicating its lipophilicity4. It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count4. The compound has a rotatable bond count of 14. The topological polar surface area is 15.3 Ų4.Aplicaciones Científicas De Investigación
Antimicrobial, Antifungal, and Anthelmintic Applications
Research indicates that certain derivatives of 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine possess significant biological activities, including antibacterial, antifungal, and anthelmintic effects. A study highlighted the synthesis and biological screening of sulfonamides and alkylated piperazine derivatives, demonstrating their potential in fighting bacterial, fungal infections, and parasitic worms. Moreover, these compounds showed promise in latent fingerprint analysis, suggesting applications in forensic science (Khan et al., 2019).
Anticancer Properties
Derivatives of 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine have been evaluated for their anticancer activity, with certain compounds showing effectiveness against a broad range of cancer cell lines. This includes efficacy in vitro against lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma cell lines, demonstrating the compound's potential as a versatile anticancer agent (Turov, 2020).
Development of Adenosine A2B Receptor Antagonists
In the realm of pharmacological research, novel series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been developed, characterized as adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity, marking their significance in medical research and potential therapeutic applications (Borrmann et al., 2009).
Potential Antidepressant Applications
Research into 1-[2-(2,4-Dimethylphenyl-sulfanyl)-phenyl]-piperazine (Lu AA21004) has unveiled its multifaceted role as a receptor antagonist and agonist across various serotonin receptors, alongside serotonin transporter inhibition. These properties underscore its potential as a novel multimodal compound for treating major depressive disorder, offering a new avenue for antidepressant therapy (Mørk et al., 2012).
Synthesis and Evaluation for Anti-Cancer and Antimicrobial Activities
Further studies have focused on the synthesis and evaluation of derivatives for their antiproliferative activity against human cancer cell lines and their antimicrobial effects. These endeavors aim at identifying compounds with potential chemotherapeutic and antimicrobial properties, contributing to the development of new treatments for cancer and infectious diseases (Kumar et al., 2007).
Safety And Hazards
For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer1.
Direcciones Futuras
There are several future directions for the research of “1-[(3,4-Dimethylphenyl)sulfonyl]piperazine”. These include further investigation of its potential use as an anti-cancer agent and exploration of its potential applications in drug delivery systems3.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and product datasheets.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-3-4-12(9-11(10)2)17(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWMTCHRBNHJNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368378 |
Source


|
| Record name | 1-[(3,4-dimethylphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethylphenyl)sulfonyl]piperazine | |
CAS RN |
524711-31-7 |
Source


|
| Record name | 1-[(3,4-dimethylphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)
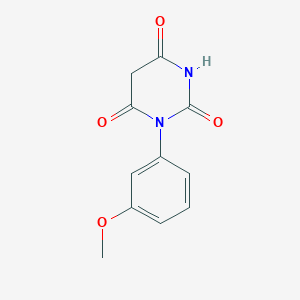
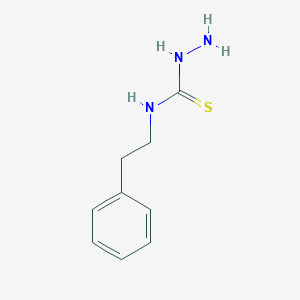
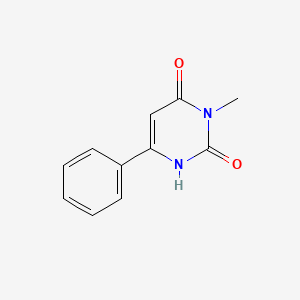
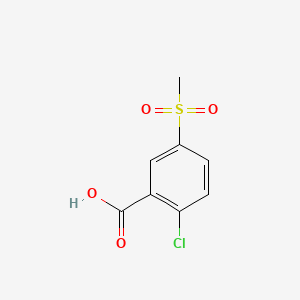
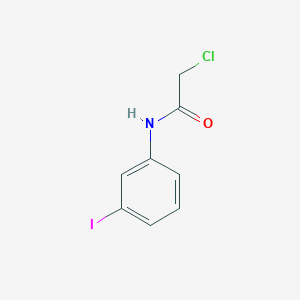
![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)
![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)
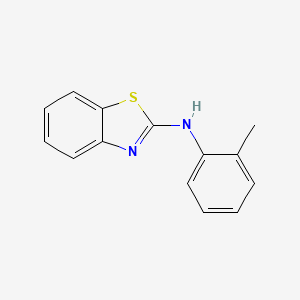
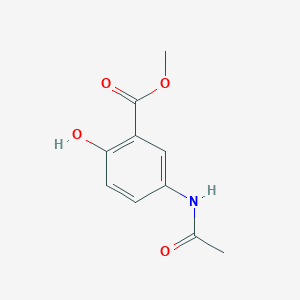
![1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349592.png)
